4,4'-((1E,1'E)-Anthracène-9,10-diylbis(éthène-2,1-diyl))bis(N,N-diphénylaniline)

Vue d'ensemble

Description

9,10-Bis[4-(diphenylamino)styryl]anthracene is a useful research compound. Its molecular formula is C54H40N2 and its molecular weight is 716.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9,10-Bis[4-(diphenylamino)styryl]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Bis[4-(diphenylamino)styryl]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Diodes électroluminescentes organiques (OLED)

Ce composé est utilisé comme matériau hôte dans les OLED en raison de sa capacité à transporter à la fois les électrons et les trous. Il peut être dopé avec d'autres matériaux fluorescents ou phosphorescents pour créer des dispositifs à haut rendement et à forte luminosité .

Lasers organiques

Dans le domaine des lasers organiques, 9,10-Bis[4-(diphénylamino)styryl]anthracène sert de colorant laser émetteur. Il est utilisé avec un sensibilisateur de recyclage de triplet pour améliorer les performances en recyclant les triplets en singulets, ce qui est crucial pour les systèmes laser haute performance .

Polymères à mémoire de forme

Les dérivés du composé sont étudiés pour leur utilisation potentielle dans les polymères à mémoire de forme. La modification de la longueur de l'alkyle-N dans ces dérivés peut ajuster efficacement la température de cristallisation à froid, ce qui est important pour les propriétés de récupération thermique réglables .

Émission induite par l'agrégation (AIE)

Les dérivés de ce composé présentent une faible émission en solution, mais une forte fluorescence à l'état solide ou lorsqu'ils sont nano-agrégés. Cette propriété est essentielle pour les phénomènes AIE, qui ont diverses applications dans la détection et l'imagerie .

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 9,10-Bis[4-(diphenylamino)styryl]anthracene, is TiO2 complexes . These complexes are often used in the construction of organic devices .

Mode of Action

The compound interacts with its targets by forming a complex with TiO2 . This interaction is facilitated by the presence of vinylene (–HC=CH–) moieties and end groups in the compound . The formation of the complex is suggested by changes in the characteristic bands for imines in the region 1500–1700 cm−1, observed as a drastic decrease of intensity or even disappearance of bands in the imine:TiO2 mixture .

Biochemical Pathways

The compound affects the redox properties of the imines in each case . Both oxidation and reduction are easier after TiO2 addition, and it also changes the HOMO–LUMO levels of imines .

Result of Action

The compound’s action results in the generation of photocurrent in all imines and complexes with TiO2 . This indicates their use as photodiodes, with the best result observed for SAI3:TiO2 complexes .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, organic devices with the configuration of ITO/TiO2/SAIx (or SAIx:TiO2)/Au were fabricated and investigated in the presence and absence of visible light irradiation with an intensity of 93 mW cm−2 .

Activité Biologique

9,10-Bis[4-(diphenylamino)styryl]anthracene (BDSA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with BDSA, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

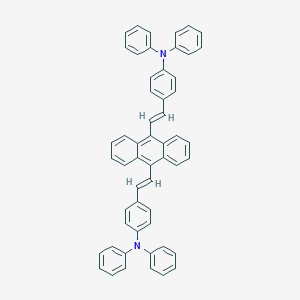

Chemical Structure

BDSA is characterized by its anthracene core with two diphenylamino styryl groups attached at the 9 and 10 positions. This structure contributes to its electronic properties and potential interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of BDSA can be attributed to several mechanisms:

- Fluorescence Properties : BDSA exhibits strong fluorescence, making it a suitable candidate for use in bioimaging and as a fluorescent probe in biological assays .

- Aggregation-Induced Emission (AIE) : BDSA is known for its aggregation-induced emission properties, which enhance its luminescence in aggregated states. This characteristic is beneficial for applications in biosensing and cellular imaging .

- Cellular Uptake : Studies suggest that BDSA can penetrate cell membranes, allowing it to exert effects within cellular environments. Its ability to form nanoparticles enhances this property, facilitating targeted delivery .

Biological Applications

BDSA has been investigated for various biological applications:

- Anticancer Activity : Research indicates that BDSA may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Antimicrobial Properties : Preliminary studies suggest that BDSA has antimicrobial activity against certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms involved .

- Photodynamic Therapy (PDT) : Due to its photophysical properties, BDSA is being explored as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate singlet oxygen upon light activation makes it a candidate for PDT applications .

Case Studies

- Anticancer Mechanism : A study demonstrated that BDSA could significantly inhibit the proliferation of breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The mechanism was linked to ROS production and mitochondrial dysfunction .

- Fluorescent Imaging : In a separate study, BDSA was utilized as a fluorescent probe for imaging cellular structures in live cells. The results indicated high specificity and low cytotoxicity, making it an excellent candidate for real-time imaging applications .

- Nanoparticle Formation : Research on the formation of organic nanoparticles from BDSA showed enhanced cellular uptake and retention compared to its molecular counterpart, suggesting potential for drug delivery systems targeting cancer cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N,N-diphenyl-4-[2-[10-[2-[4-(N-phenylanilino)phenyl]ethenyl]anthracen-9-yl]ethenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H40N2/c1-5-17-43(18-6-1)55(44-19-7-2-8-20-44)47-35-29-41(30-36-47)33-39-53-49-25-13-15-27-51(49)54(52-28-16-14-26-50(52)53)40-34-42-31-37-48(38-32-42)56(45-21-9-3-10-22-45)46-23-11-4-12-24-46/h1-40H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKRPPAJYAMXRHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=C5C=CC=CC5=C(C6=CC=CC=C64)C=CC7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H40N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694116 | |

| Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155139-11-0 | |

| Record name | N,N'-{Anthracene-9,10-diylbis[(ethene-2,1-diyl)-4,1-phenylene]}bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.